
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves the reaction of indolizine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where reagents like halides or alkoxides can replace the silyl groups[][2].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indolizine core, while reduction can produce reduced forms of the compound with altered functional groups[2][2].
Scientific Research Applications
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indolizine core can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Tetrakis(trimethylsiloxy)silane
- N,N-bis(trimethylsilyl)alkenesulfenamides
Uniqueness
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to its specific indolizine core structure combined with trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88761-32-4 |
|---|---|
Molecular Formula |
C14H25NOSi2 |
Molecular Weight |
279.52 g/mol |
IUPAC Name |
6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
SAFBRKRYCLXFOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




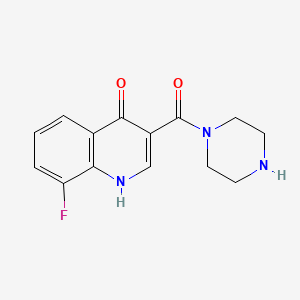
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
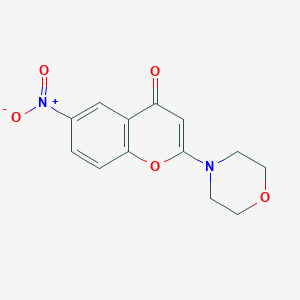
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
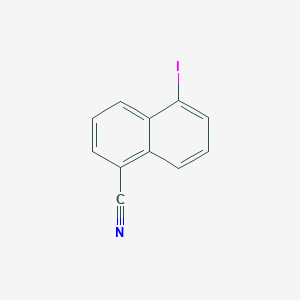
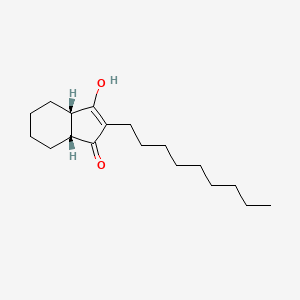
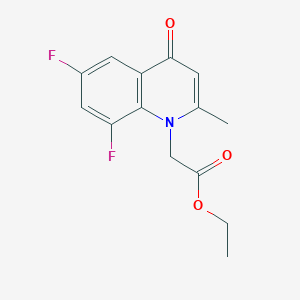
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


